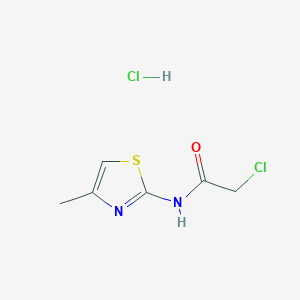
2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-(methylthio)-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-(methylthio)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-(methylthio)-1,4-dihydropyridine-3-carboxylate plays a role in various chemical synthesis and reactions. It has been involved in the unusual nucleophilic substitution of methylthio by a hydroxyl group in the presence of alkali and dimethylformamide, showcasing its versatility in chemical reactions (S. Sarkhel et al., 1997). Additionally, its derivatives have been used in the preparation of substituted methyl o-nitrophenyl sulfides, indicating its utility in creating complex organic compounds (K. Dudová et al., 2002).
Application in Material Science
In material science, derivatives of this compound have been explored for their complexation with metals and application properties on textiles, demonstrating its potential in the development of new materials and dyes. For instance, disperse dyes derived from thiophene, which are structurally related to the compound, have shown promising results when applied to polyester and nylon fabrics, offering insights into the development of functional materials with specific application properties (Isaac Oluwatobi Abolude et al., 2021).
Contributions to Organic Chemistry
The compound and its related structures have significantly contributed to organic chemistry, particularly in the synthesis of novel organic compounds. For example, its involvement in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines showcases the compound's role in expanding the chemical space of heterocyclic compounds, which are crucial in drug discovery and development (E. A. Bakhite et al., 2005).
Photoreactivity Studies
The photoreactivity of related phenacyl esters, indicating potential applications as a photoremovable protecting group for carboxylic acids, highlights the relevance of the compound's structural class in developing photoresponsive materials. Such studies provide valuable insights into the design of compounds with specific photoreactive properties for use in various scientific applications (M. Zabadal et al., 2001).
Propiedades
IUPAC Name |
2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-11-15(18(22)24-9-8-23-2)16(12-6-4-5-7-14(12)19)13(10-20)17(21-11)25-3/h4-7,16,21H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLJERVPZWAPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2Cl)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)


![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)


![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2546081.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2546091.png)
![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)

